molecular formula C26H16N2O4 B11695700 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid

2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid

Cat. No.: B11695700
M. Wt: 420.4 g/mol
InChI Key: YZUZUSJYPFGORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes two quinoline moieties connected through a phenyl group, each bearing a carboxylic acid functional group. The presence of these functional groups and the aromatic rings makes this compound highly versatile and significant in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline derivatives with additional carboxylic acid groups .

Mechanism of Action

The mechanism of action of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid, particularly as a histone deacetylase inhibitor, involves the binding of the compound to the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and changes in gene expression . The molecular targets include histone deacetylases, and the pathways involved are related to the regulation of chromatin structure and gene transcription .

Properties

Molecular Formula

C26H16N2O4

Molecular Weight

420.4 g/mol

IUPAC Name

2-[4-(4-carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C26H16N2O4/c29-25(30)19-13-23(27-21-7-3-1-5-17(19)21)15-9-11-16(12-10-15)24-14-20(26(31)32)18-6-2-4-8-22(18)28-24/h1-14H,(H,29,30)(H,31,32)

InChI Key

YZUZUSJYPFGORM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O)C(=O)O

Origin of Product

United States

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